6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and the subsequent addition of pyridin-3-ylmethyl groups. One common method involves the use of ruthenium-catalyzed coupling cyclization to form the central pyridine unit fused with 6- and 7-membered rings . The reaction conditions often include the use of cobalt(II) chloride hexahydrate and aniline in acetic acid at reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The pyridin-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups to the pyridin-3-ylmethyl moieties.
Scientific Research Applications
6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- 1,2,3,7,8,9,10-heptahydrocyclohepta[b]quinoline-4,6-dione
Uniqueness
6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex fused ring structure and the presence of multiple functional groups. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
510761-54-3 |
---|---|
Molecular Formula |
C24H19N7O2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H19N7O2/c25-21-18(23(32)28-14-16-5-3-8-26-12-16)11-19-22(31(21)15-17-6-4-9-27-13-17)29-20-7-1-2-10-30(20)24(19)33/h1-13,25H,14-15H2,(H,28,32) |
InChI Key |
SOSXCVLTPBDKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C=C1 |
Origin of Product |
United States |
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